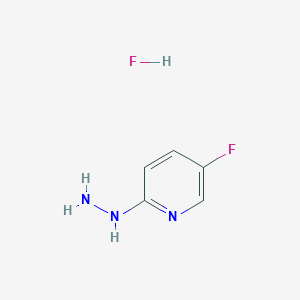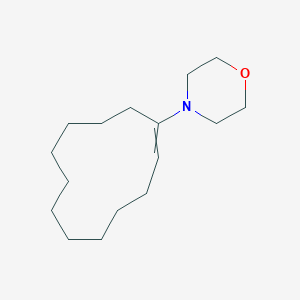
p-Chloroacetophenone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chloroacetophenone oxime is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . It is known for its role as a cyclase inhibitor, blocking the formation of cyclic nucleotides, which are crucial for cellular signaling . This compound has applications in treating high blood pressure and cardiovascular diseases .
Métodos De Preparación
The synthesis of p-Chloroacetophenone oxime involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) . The reaction produces an amidoxime, which is then reacted with phenylalkylamine to form the desired product . This method is commonly used in research and industrial settings due to its efficiency and reliability.
Análisis De Reacciones Químicas
p-Chloroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles, forming different derivatives.
Aplicaciones Científicas De Investigación
p-Chloroacetophenone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound’s ability to inhibit cyclase makes it valuable in studying cellular signaling pathways and their regulation.
Medicine: Its role in treating high blood pressure and cardiovascular diseases highlights its potential therapeutic applications.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
p-Chloroacetophenone oxime exerts its effects by inhibiting cyclase enzymes, which are responsible for the formation of cyclic nucleotides . These nucleotides play a crucial role in cellular signaling, and their inhibition can lead to various physiological effects, including the regulation of blood pressure and cardiovascular function . The compound’s molecular targets include cyclase enzymes and related signaling pathways.
Comparación Con Compuestos Similares
p-Chloroacetophenone oxime can be compared with other similar compounds, such as:
N-(1-{4-[(2-chlorophenyl)methoxy]phenyl}ethylidene)hydroxylamine: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and biological activity.
N-(1-{4-[(2-chlorophenyl)methoxy]phenyl}ethylidene)hydroxylamine: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific inhibition of cyclase enzymes and its applications in treating cardiovascular diseases .
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
N-[1-(4-chlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3 |
Clave InChI |
KAXTWDXRCMICEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B8811113.png)
![2-{[2-(Morpholin-4-yl)ethyl]amino}ethan-1-ol](/img/structure/B8811125.png)

![5'-Methoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8811140.png)

